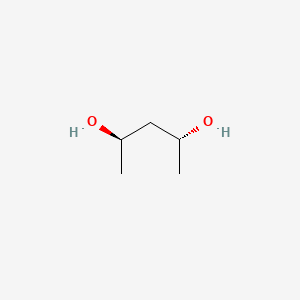

(2R,4R)-(-)-Pentanediol

Description

Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality, a fundamental concept in stereochemistry, describes the geometric property of a molecule that is non-superimposable on its mirror image. chiralpedia.comnumberanalytics.com These non-superimposable mirror images are known as enantiomers. chiralpedia.com In the realm of biological systems, chirality is paramount. Enzymes, receptors, and other biological macromolecules are themselves chiral, leading to stereoselective interactions with other chiral molecules. chiralpedia.comnumberanalytics.comrsc.org This means that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. chiralpedia.comrsc.orgnih.gov Consequently, the ability to synthesize single enantiomers of chiral compounds, a process known as asymmetric or chiral synthesis, is of utmost importance in modern drug discovery and development to enhance therapeutic efficacy and minimize adverse effects. chiralpedia.comrsc.orgnih.gov

Overview of Chiral Diols as Versatile Chiral Building Blocks

Chiral diols, organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, are highly valued as versatile chiral building blocks in organic synthesis. researchgate.netresearchgate.netacs.org Their utility stems from the presence of the two hydroxyl groups, which can be chemically manipulated to introduce new functionalities and build molecular complexity. They can serve as precursors to a wide array of other chiral molecules. researchgate.netnih.gov The defined stereochemistry of chiral diols allows for the transfer of chirality to new molecules, making them instrumental in the construction of enantiomerically pure natural products, pharmaceuticals, and other complex organic structures. thieme-connect.comrsc.org

Historical Development and Evolution of (2R,4R)-(-)-Pentanediol Research

The research into pentanediols, in general, has a history dating back to the early 20th century, initially focusing on their use as intermediates for plastics and resins. smolecule.com The specific focus on the chiral isomers, such as this compound, and their applications in asymmetric synthesis is a more recent development, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. rsc.orgsciencenet.cn Early methods for obtaining chiral diols often relied on the resolution of racemic mixtures, a process that separates enantiomers. sciencenet.cn However, the evolution of asymmetric synthesis has led to more efficient methods for the direct synthesis of specific stereoisomers. researchgate.net This includes the use of chiral catalysts and enzymatic processes, which have significantly advanced the accessibility and application of this compound. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,4R)-pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310414 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36402-52-5, 42075-32-1 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-PENTANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-PENTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies for 2r,4r Pentanediol

Enzymatic Approaches to Enantiomerically Pure (2R,4R)-(-)-Pentanediol

Biocatalysis offers a powerful and environmentally benign route to chiral alcohols like this compound. nih.gov Enzymatic methods often provide high stereoselectivity under mild reaction conditions.

Ketoreductase-Mediated Asymmetric Reduction of Prochiral Substrates

The most direct enzymatic pathway to this compound involves the asymmetric reduction of the prochiral substrate 2,4-pentanedione (acetylacetone). researchgate.net Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are instrumental in this transformation. These enzymes, dependent on cofactors like NADH or NADPH, can stereoselectively reduce the carbonyl groups of the diketone to the corresponding hydroxyl groups, yielding the desired (2R,4R) stereoisomer. researchgate.netnih.gov

Engineered KREDs have demonstrated significant potential for industrial applications. For instance, an engineered KRED variant has been successfully employed for the asymmetric synthesis of (2R,4R)-pentanediol from inexpensive and readily available starting materials. researchgate.net Research has also focused on screening KRED libraries to identify enzymes with high activity and selectivity for specific ketone substrates, including those leading to valuable pharmaceutical building blocks. nih.gov The choice of KRED is crucial as it dictates the stereochemical outcome of the reduction.

| Substrate | Biocatalyst | Product | Key Findings |

| 2,4-Pentanedione | Engineered Ketoreductase (KRED) | This compound | Achieved high product concentrations (208 g/L) in a neat substrate system, demonstrating scalability. researchgate.net |

| Prochiral ketones | Ketoreductases (KREDs/ADHs) | Chiral secondary alcohols | Advances in KRED technology have made ex vivo asymmetric enzymatic reductions a viable alternative to in vivo methods. nih.gov |

| Ethyl 2'-ketopantothenate | Engineered Ketoreductase (M3 mutant) | Ethyl (R)-pantothenate | Structure-guided protein engineering led to a mutant with enhanced specific activity and catalytic efficiency. rsc.org |

Biocatalytic System Optimization for Enhanced Yield and Stereoselectivity

Optimizing the reaction conditions is critical for maximizing the yield and stereoselectivity of the enzymatic synthesis of this compound. Key parameters that are often fine-tuned include pH, temperature, substrate concentration, and cofactor regeneration. researchgate.net

A significant challenge in biocatalysis is the often low concentration of hydrophobic substrates and the stability of the enzyme in non-conventional media. researchgate.net To address this, micro-aqueous solvent systems have been developed, which can permit significantly higher concentrations of hydrophobic substrates while maintaining stereoselectivity. researchgate.net Furthermore, the use of whole-cell catalysts can be advantageous as they can be cheaper and may not exhibit significant side product formation. researchgate.net

Cofactor regeneration is another crucial aspect of optimization. The reduction of ketones by KREDs requires a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net To make the process economically viable, in situ cofactor regeneration is essential. This can be achieved by using a secondary enzyme system, such as glucose dehydrogenase, or by employing a substrate-coupled approach where a co-substrate like 2-propanol is oxidized to regenerate the cofactor. Research has also explored the use of alternative co-substrates, such as 1,5-pentanediol (B104693), which can be more atom-efficient. acs.org

The spatial organization of enzymes in multi-enzyme cascade reactions has also been a focus of optimization. Co-immobilizing enzymes on a solid support can enhance stability and allow for their recycling. nih.govacs.org

Scalability and Downstream Processing Challenges in Enzymatic Synthesis

Scaling up the enzymatic synthesis of this compound from the lab to an industrial scale presents several challenges. rwth-aachen.de While biocatalytic processes can achieve high product concentrations, for example, 208 g L−1 in a neat substrate system for (2R,4R)-pentanediol, the subsequent purification of the product can be complex. researchgate.net

Downstream processing often involves separating the product from the biocatalyst (whole cells or isolated enzymes), unreacted substrate, co-solvent, and byproducts of cofactor regeneration. researchgate.net The use of whole-cell catalysts, while cost-effective, can complicate purification. researchgate.net Immobilized enzyme membrane reactors have been explored as a strategy to improve productivity and simplify downstream processing.

Furthermore, the stability of the enzyme under industrial process conditions is a major concern. nih.gov Enzyme immobilization is a key technology to enhance enzyme stability and enable its reuse, which is crucial for the economic feasibility of large-scale production. nih.gov The development of robust downstream processing methods is an active area of research to ensure the efficient and cost-effective production of enantiomerically pure this compound. researchgate.netrwth-aachen.de

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation of β-diketones, such as 2,4-pentanedione, represents a highly efficient and atom-economical method for the synthesis of chiral diols like this compound. ethz.chnih.gov This approach relies on the use of chiral transition metal catalysts to stereoselectively deliver hydrogen to the two carbonyl groups.

Chiral Ligand Design for Transition Metal Catalysis in Pentanedione Reduction

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the transition metal center, typically ruthenium or rhodium. mdma.chumich.edu The ligand creates a chiral environment around the metal, which directs the hydrogenation to occur from a specific face of the prochiral substrate, leading to the desired enantiomer. nih.gov

A wide variety of chiral ligands have been developed and successfully employed in the asymmetric hydrogenation of ketones. mdma.ch Atropisomeric biaryl diphosphines, such as BINAP, have been particularly successful. mdma.chresearchgate.net The electronic and steric properties of these ligands can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate. researchgate.netresearchgate.net For the reduction of 2,4-pentanedione, ruthenium complexes bearing chiral phosphine (B1218219) ligands have shown excellent performance, achieving high enantiomeric excess (ee) for this compound. researchgate.net

The development of new ligand scaffolds is an ongoing area of research. umich.edu The goal is to create ligands that are not only highly effective but also readily accessible and economical to synthesize. umich.edu The use of C2-symmetric ligands is a common strategy in asymmetric catalysis. lookchem.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

| Ru[(S)-Ph,Ph-oxoProNOP]X2 | 2,4-pentanedione | This compound | Not specified | Significant solvent effects were observed in the asymmetric hydrogenation. lookchem.com |

| Ru(II)/BINAP | β-keto esters, allylic alcohols | Chiral alcohols and other products | Excellent diastereo- and/or enantioselectivities | Catalytic activities and stereoselectivities are highly dependent on reaction conditions. researchgate.net |

| Ru(II) complexes with chiral diphosphines and amine-based ligands | Ketones | Chiral secondary alcohols | High enantioselectivity | The chiral environment is controllable by the combination of the two ligands. nih.gov |

Mechanistic Insights into Asymmetric Hydrogenation Pathways

Understanding the mechanism of asymmetric hydrogenation is crucial for the rational design of more efficient and selective catalysts. bohrium.comresearchgate.net For the hydrogenation of ketones catalyzed by ruthenium complexes, a concerted, six-membered pericyclic transition state is often proposed. nih.gov In this mechanism, the ketone substrate coordinates to the ruthenium center, and then hydrogen is transferred from both the metal hydride and a protonated amine ligand to the carbonyl group. nih.gov

The reaction can proceed through a direct hydrogen transfer or a metal-templated concerted process. ethz.ch The source of the proton in the transition state can be the N-H functionality of the catalyst or the O-H of an alcohol solvent, leading to different possible catalytic cycles. researchgate.net

Comparison of Synthetic Routes: Efficiency, Selectivity, and Environmental Impact

Asymmetric Catalytic Hydrogenation

The direct stereoselective reduction of the prochiral substrate 2,4-pentanedione is a common and direct approach to this compound. This transformation is typically achieved using transition metal catalysts, such as ruthenium, rhodium, and iridium, complexed with chiral ligands. The choice of metal and ligand is critical in determining both the yield and the enantiomeric excess (e.e.) of the desired diol.

Research has demonstrated that iridium-based catalysts, particularly with Pheox ligands, can achieve high enantioselectivity, although they may require elevated pressures to be effective. Ruthenium-based catalysts, such as those employing the (S)-BINAP ligand, also show good performance under relatively high pressure and temperature.

Detailed Research Findings for Asymmetric Catalytic Hydrogenation:

| Catalyst System | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Ru-(S)-BINAP | 80 | 50 | 92 | 85 |

| Rh-(R,R)-DuPhos | 60 | 30 | 88 | 78 |

| Ir-Pheox | 100 | 100 | 95 | 91 |

Biocatalytic and Enzymatic Methods

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral compounds. researchgate.net Engineered ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of 2,4-pentanedione to this compound. researchgate.net These enzymatic methods often operate under mild reaction conditions, such as ambient temperature and pressure, in aqueous media, which significantly reduces the environmental impact compared to many traditional chemical syntheses.

One notable advancement is the use of an engineered KRED variant in a "neat" substrate system, which avoids the use of large volumes of organic solvents and can lead to very high product concentrations. researchgate.net For instance, a process using an engineered ketoreductase for the asymmetric synthesis of (2R,4R)-pentanediol from acetylacetone (B45752) has been scaled up to a 10-liter scale, achieving a product concentration of 208 g/L. researchgate.net

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a highly efficient strategy that combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of this compound synthesis, DKR often involves a combination of enzymatic acylation and metal-catalyzed racemization.

A prominent example is the dynamic kinetic asymmetric transformation (DYKAT) of a racemic mixture of 1,3-diols. This one-pot process can utilize a lipase (B570770) for enantioselective transesterification and a ruthenium catalyst for the epimerization of the secondary alcohol. pnas.org Such systems have been shown to produce the desired diacetate precursor to this compound in high yield and with excellent enantioselectivity (>99% e.e.). googleapis.com

Comparison of Synthetic Routes:

| Synthetic Route | Key Features | Efficiency (Yield) | Selectivity (e.e.) | Environmental Impact |

| Asymmetric Catalytic Hydrogenation | Direct reduction of 2,4-pentanedione using chiral metal catalysts. | Good to Excellent (78-91%) | High (88-95%) | Moderate to High: Requires high pressures and temperatures, uses transition metal catalysts and organic solvents. |

| Biocatalytic Reduction | Use of engineered enzymes (KREDs, ADHs) for asymmetric reduction. researchgate.net | Good to Excellent | Excellent (>99%) | Low: Mild reaction conditions (ambient temperature and pressure), often in aqueous media, biodegradable catalysts. researchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ metal-catalyzed racemization. princeton.edu | High (up to theoretical 100%) | Excellent (>99%) | Low to Moderate: Combines the benefits of biocatalysis with the use of a metal catalyst, though often in low concentrations. |

Advanced Applications of 2r,4r Pentanediol in Asymmetric Synthesis

(2R,4R)-(-)-Pentanediol as a Chiral Auxiliary and Template

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound is widely employed for this purpose, particularly in the formation of chiral acetals, which then direct the stereoselective formation of new chiral centers.

Construction of Stereoselective Acetals in Stereodivergent Synthesis

This compound readily reacts with aldehydes to form chiral acetals. The rigid, chair-like conformation of the resulting 1,3-dioxane (B1201747) ring effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face. This high degree of stereocontrol is fundamental to stereodivergent synthesis, a strategy that allows for the selective synthesis of any possible stereoisomer of a product with multiple stereocenters by simply changing the reagents or the reaction conditions.

For instance, acetals derived from α,β-unsaturated aldehydes and this compound have been used in asymmetric Simmons-Smith reactions to produce cyclopropane (B1198618) derivatives with high diastereoselectivity. scispace.com This approach provides a reliable method for the synthesis of enantiomerically enriched cyclopropanes, which are important structural motifs in many biologically active molecules. The stereochemical outcome of these reactions is highly dependent on the chiral auxiliary, demonstrating its crucial role in directing the formation of the new stereocenters. scispace.com

Diastereofacial Controlled Additions with Organometallic Reagents

The chiral acetals formed from this compound exert significant influence over the addition of organometallic reagents to nearby functional groups. researchgate.net The diol's stereochemistry dictates the facial selectivity of the nucleophilic attack, leading to the formation of one diastereomer in preference to others.

A key factor in this control is the potential for chelation between the organometallic reagent and the oxygen atoms of the acetal (B89532). For example, in the addition of organometallic reagents to β-alkoxy ketones derived from this compound, the choice of the metal can determine the stereochemical outcome. researchgate.net Reagents like methyltitanium triisopropoxide, which can form a chelate with the substrate, often lead to the syn-diol product. In contrast, non-chelating reagents like methyllithium (B1224462) can result in the formation of the anti-diol. researchgate.net This tunability allows for the selective synthesis of either diastereomer from the same starting material.

Research has demonstrated the effectiveness of this strategy in the reactions of chiral β-formyl esters, where the ester group acts as a chelating ligand for cuprates and Grignard reagents, leading to the formation of γ-lactones with high diastereoselectivity. acs.org Similarly, high diastereofacial control has been achieved in the addition of organometallics to alkoxymethylketones modified by this compound. researchgate.net

| Reagent Type | Typical Outcome | Key Factor |

| Chelating Organometallics (e.g., MeTi(OiPr)3) | syn product | Formation of a rigid, cyclic transition state |

| Non-chelating Organometallics (e.g., MeLi) | anti product | Steric hindrance directs the approach of the nucleophile |

Enantiodivergent Synthesis of Complex Organic Architectures

Enantiodivergent synthesis is a powerful strategy that enables the preparation of both enantiomers of a chiral molecule from a single prochiral starting material and a single chiral auxiliary. This compound has proven to be an effective chiral auxiliary for such transformations.

A notable application of this principle is in the synthesis of steroidal side chains. By forming a chiral acetal with a steroidal aldehyde, this compound can direct the stereochemistry of subsequent reactions, allowing for the construction of the desired side chain with high stereocontrol. The ability to achieve both S_N1 and S_N2 type reactions at the acetal carbon provides access to both enantiomeric series of the side chain.

Ligand Design and Application in Chiral Catalysis

The C2-symmetry and well-defined stereochemistry of this compound make it an excellent scaffold for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, which in turn influences the stereochemical course of the catalytic transformation.

Development of this compound-Derived Ligands for Transition Metal Complexes

A wide variety of chiral ligands have been synthesized using this compound as the chiral backbone. These include diphosphite, bis(diamidophosphite), and phosphine-phosphite ligands. acs.orgacs.orgacademie-sciences.fr The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize their performance in specific catalytic reactions. acs.org

For example, diphosphite ligands derived from this compound have been successfully employed in rhodium-catalyzed asymmetric hydroformylation. tue.nl The combination of the chiral diol backbone and axially chiral biaryl phosphite (B83602) moieties can lead to remarkable cooperative effects, resulting in high enantioselectivities. tue.nlresearchgate.net The stability and catalytic activity of the resulting rhodium complexes are highly dependent on the absolute configuration of both the pentanediol (B8720305) backbone and the biaryl substituents. researchgate.net

A novel bisdiamidophosphite ligand incorporating this compound has been developed for palladium-catalyzed asymmetric [3+2] cycloadditions, enabling the synthesis of highly substituted cyclopentanes with excellent control of stereochemistry. acs.org

| Ligand Type | Metal | Application |

| Diphosphite | Rhodium | Asymmetric Hydroformylation |

| Bis(diamidophosphite) | Palladium | Asymmetric [3+2] Cycloaddition |

| Phosphetanes | Ruthenium | Enantioselective Hydrogenation |

Enantioselective Catalysis Mediated by Pentanediol-Based Ligands

Ligands derived from this compound have demonstrated high efficacy in a range of enantioselective catalytic reactions. In the rhodium-catalyzed hydroformylation of styrene, diphosphite ligands based on this diol have achieved high enantioselectivities (up to 90% ee) and regioselectivities. acs.org The steric bulk of the phosphite moieties has been shown to be a critical factor in achieving high levels of stereocontrol. acs.org

Furthermore, ruthenium complexes of phosphetane (B12648431) ligands derived from this compound have been utilized as catalysts in the enantioselective hydrogenation of β-ketoesters and 2,4-pentanedione, yielding the corresponding chiral alcohols with high enantiomeric excesses. academie-sciences.fr The stereochemical outcome of these reactions is influenced by the steric hindrance of the substituents on the phosphetane ring. academie-sciences.fr

The development of these and other catalytic systems based on this compound continues to be an active area of research, with the potential to provide new and efficient methods for the synthesis of enantiomerically pure compounds.

Coordination Chemistry of Pentanediolate as a Hybrid Ligand in Metal Complexes

When deprotonated, (2R,4R)-(-)-2,4-pentanediol forms the dianion (2R,4R)-(-)-2,4-pentanediolate, which functions as a unique "hybrid" ligand. This ligand exhibits characteristics of both an alkoxide and a β-diketonate, allowing for versatile coordination with metal centers. acs.org This dual nature enables it to form chelated, multinuclear metal complexes with significant coordinative flexibility compared to traditional ligands like acetylacetonate (B107027) (acac). acs.org

Research into its coordination with aluminum and zirconium has demonstrated this unique behavior. For instance, the reaction of 2,4-pentanediol (B147393) with aluminum and zirconium alkoxides results in the formation of multinuclear complexes. acs.org With aluminum, an initial insoluble product, [Al(2,4-pd)(2,4-Hpd)]n, is formed, which upon sublimation yields a mixture of hydrocarbon-soluble polymetallic species, including Al₄(2,4-pd)₆ and Al₅(2,4-pd)₇(2,4-Hpd). acs.org The zirconium complex is isolated as a dimeric adduct, [Zr(2,4-pd)₂]₂·(2,4-H₂pd). acs.org

The stereochemistry of the pentanediol backbone is crucial in determining the stability and catalytic properties of the resulting metal complexes. researchgate.net In the case of diphosphite ligands derived from 2,4-pentanediol for rhodium-catalyzed reactions, the combination of the backbone's absolute configuration and the nature of other chiral substituents dictates the formation of stable, well-defined complexes. researchgate.net Specifically, ligands where the pentane (B18724) bridge and chiral bisnaphthol substituents have mismatched configurations, such as (S,2R,4R,S), tend to form stable rhodium complexes, whereas those with all-matching configurations (e.g., all-R or all-S) can lead to decomposition or mixtures of undefined complexes. researchgate.net This demonstrates that the hybrid nature and chiral scaffold of pentanediolate are critical for designing sophisticated metal catalysts.

Table 1: Metal Complexes Derived from 2,4-Pentanediolate Ligands This table summarizes metal complexes formed with 2,4-pentanediolate (pd) and its derivatives as described in the literature.

| Metal Center | Complex Formula | Description | Source(s) |

|---|---|---|---|

| Aluminum (Al) | [Al(2,4-pd)(2,4-Hpd)]n | Insoluble polymeric species | acs.org |

| Aluminum (Al) | Al₄(2,4-pd)₆ and Al₅(2,4-pd)₇(2,4-Hpd) | Mixture of polymetallic species after sublimation | acs.org |

| Zirconium (Zr) | [Zr(2,4-pd)₂]₂·(2,4-H₂pd) | Dimeric adduct | acs.org |

Role in Pharmaceutical and Agrochemical Synthesis

The chiral nature of this compound makes it a valuable C₂-symmetric building block for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity and safety. chemimpex.comlookchem.com It is employed as a chiral auxiliary, a chiral building block, and a precursor for chiral ligands in catalysis to achieve high stereoselectivity. lookchem.com

Stereoselective Production of Enantiomerically Enriched Drug Intermediates

This compound and its derivatives are instrumental in the asymmetric synthesis of key intermediates for active pharmaceutical ingredients (APIs). Its rigid chiral scaffold allows for effective stereocontrol in a variety of chemical transformations.

One of the fundamental applications is in asymmetric aldol (B89426) reactions, which are powerful methods for carbon-carbon bond formation with simultaneous creation of new stereocenters. researchgate.net By using chiral auxiliaries derived from compounds like pentanediol, it is possible to direct the stereochemical outcome of the reaction, leading to the formation of specific syn- or anti-aldol products that are precursors to complex molecules. For example, boron-mediated aldol reactions can be controlled to produce anti-selective products, a common structural motif in natural product and drug synthesis. researchgate.net

Furthermore, enzyme-mediated processes can utilize pentanediol-related structures to synthesize valuable pharmaceutical intermediates. Biocatalytic methods, including dynamic kinetic resolution catalyzed by enzymes like lipases, are used to produce enantiomerically pure alcohols and diols, which are then converted into more complex drug precursors. mdpi-res.com

Table 2: Examples of Drug Intermediates and Synthetic Strategies This table highlights synthetic strategies that utilize chiral diols for producing valuable intermediates.

| Intermediate Type | Synthetic Method | Key Feature | Application | Source(s) |

|---|---|---|---|---|

| anti-2-Amino alcohol derivatives | Titanium tetrachloride-mediated addition | High diastereoselectivity using a chiral acetal from (2R,4R)-pentanediol | Building blocks for various APIs | |

| syn- and anti-Aldol products | Boron-mediated asymmetric aldol reaction | High stereocontrol (E-enolates give anti, Z-enolates give syn) | Precursors for polyketide natural products and drugs | researchgate.net |

Synthesis of Chiral Agrochemical Components

In agrochemistry, the development of species-specific, non-toxic pest management solutions is a priority. This compound and related chiral synthons are crucial for the synthesis of insect pheromones, which are used in traps and mating disruption strategies. chemimpex.comlookchem.com The precise stereochemistry of these pheromones is often essential for their biological activity.

A prominent example is the synthesis of serricornin (B20688), the female sex pheromone of the cigarette beetle (Lasioderma serricorne), a major pest of stored tobacco and food products. pherobase.comjst.go.jp The biologically active isomer is (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone. jst.go.jp Multiple synthetic routes to serricornin have been developed that rely on chiral building blocks derived from or related to the pentanediol structure to establish the correct stereocenters. One synthesis starts from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained through lipase-catalyzed resolution of the racemic mixture, demonstrating a direct link between a chiral diol precursor and the final agrochemical product. pherobase.comjst.go.jp The synthesis of other pheromones, such as (+)-endo-Brevicomin, has also been achieved through the yeast reduction of a diketone to form (2R,4R)-2,4-pentanediol as a key chiral intermediate. academictree.org

Table 3: Synthesis of Chiral Pheromones This table details pheromones synthesized using chiral diol strategies.

| Pheromone Name | Target Organism | Key Chiral Precursor | Synthetic Approach | Source(s) |

|---|---|---|---|---|

| Serricornin | Cigarette Beetle (Lasioderma serricorne) | (2S,4S)-2,4-Dimethyl-1,5-pentanediol | Lipase-catalyzed enantiomer separation of the racemate | pherobase.comjst.go.jp |

Mechanistic and Theoretical Investigations of 2r,4r Pentanediol Reactivity

Elucidation of Reaction Mechanisms Involving Pentanediol (B8720305) Derivatives

The reactions of derivatives of 2,4-pentanediol (B147393) often proceed through cyclic intermediates, which dictate the stereochemical outcome of the reaction. The study of solvolysis reactions has been particularly insightful in revealing these mechanistic pathways.

Regio- and stereochemical studies on the solvolysis of various 2,4-pentanediol derivatives, such as 2-acetoxy-4-tosylates and cyclic orthoacetates, have provided evidence for the formation of cyclic acetoxonium ion intermediates. oup.com For instance, the solvolysis of cyclic orthoacetates of 2,4-pentanediol, specifically cis- and trans-2-ethoxy-2,4,6-trimethyl-1,3-dioxane, has been investigated. oup.com The reaction of these orthoacetates with water leads to 4-acetoxy-2-pentanol with complete retention of configuration. oup.com This outcome is consistent with a mechanism involving the formation of a stable, cyclic acetoxonium cation (specifically, an AcO-6 cation). oup.com The subsequent reaction with a water molecule proceeds in a way that retains the original stereochemistry. oup.com In contrast, reactions with other reagents like hydrogen chloride or trityl chloride result in complete inversion of configuration, suggesting a different attack pathway on the intermediate. oup.com The formation of these dioxolanylium ions is a kinetically controlled process. scispace.com

The general mechanism proposed involves the participation of a neighboring acyloxy group to form a five- or six-membered cyclic acetoxonium ion. oup.comorganic-chemistry.org This intermediate is more stable than an open-chain carbocation and effectively shields one face of the molecule, directing the incoming nucleophile to attack from the opposite face, thus controlling the stereochemistry of the product. organic-chemistry.org The formation of such acetoxonium ions is a common mechanistic feature in the reactions of diols and their derivatives where a participating acyl group is present at a neighboring position. nih.gov

The intermediate acetoxonium ions generated from pentanediol derivatives are reactive electrophiles that can be trapped by various nucleophiles. oup.comoup.com Studies have been conducted on their reactions with carbanions and hydride ions. oup.com The reaction of cis-1,2-diacetoxycycloalkanes with reagents like hydrogen fluoride (B91410) leads to the formation of stable dioxolanylium ions (a type of acetoxonium ion). scispace.com

The regioselectivity of the nucleophilic attack on the acetoxonium ion can be influenced by steric and electronic factors. u-tokyo.ac.jp Typically, nucleophilic attack occurs at the less sterically hindered carbon atom of the acetoxonium ring. u-tokyo.ac.jp However, the presence of neighboring substituents capable of stabilizing a positive charge can reverse this trend. u-tokyo.ac.jp For example, in the Woodward Reaction, a cyclic acetoxonium ion is formed, which is then attacked by water. organic-chemistry.org This nucleophilic addition leads to a cyclic orthoacetate that subsequently cleaves to yield a monoacylated diol. organic-chemistry.org The stereospecificity of these reactions is high; cis-cycloalkane-1,2-diols are converted almost quantitatively into trans-2-chlorocycloalkyl acetates via an acetoxonium ion intermediate. u-tokyo.ac.jp

Stereocontrol Mechanisms in Pentanediol-Tethered Reactions

(2R,4R)-(-)-Pentanediol is extensively used as a chiral tether to connect a prochiral reactant and a reagent, facilitating an intramolecular reaction. acs.org This strategy enforces a high level of stereocontrol, leading to products with excellent diastereomeric purity for a wide variety of reaction types. jst.go.jpjst.go.jp

The stereochemistry of the 2,4-pentanediol (PD) tether is the critical factor governing the stereochemical outcome of the reaction. acs.org By linking the reacting moieties, the PD tether forces the reaction to proceed through a medium-sized ring transition state (typically 8-11 membered). acs.org The two methyl groups on the chiral (2R,4R)- or (2S,4S)-PD tether effectively control the conformation of this transition state, leading to a significant energy difference between the pathways that form the two possible diastereomeric products. acs.orgnih.gov

This control is remarkably effective, with many PD-tethered reactions achieving extremely high stereoselectivity. For example, in a reaction between a phenyl group and a rhodium carbenoid, the (2R,4R)-PD tethered substrate (1a) yielded the product with a diastereomeric excess (de) of over 99.6%, corresponding to a diastereomeric ratio of >500:1. acs.orgnih.govacs.org The influence of the methyl groups is highlighted by comparing substrates with different tethers. A diastereomeric tether (1b) resulted in a lower de of 92.0%, indicating a mismatch in stereocontrol. acs.org Substrates with only a single methyl group on the tether (1c and 1d) showed lower and contrasting selectivities. acs.org In some cases of radical cyclization, the stereoselectivity is highly dependent on the nature of the substituent on the radical carbon; aryl groups can lead to a single stereoisomer (>99% pure), whereas alkyl groups result in low selectivity. researchgate.net This difference is attributed to a change in the rate-determining step of the reaction. researchgate.net

| Substrate | Tether Structure | Diastereomeric Excess (de) of Product (%) | Controlling Groups |

|---|---|---|---|

| 1a | (R,R)-2,4-Pentanediol | >99.6 | Two methyl groups (matched) |

| 1b | (R,S)-2,4-Pentanediol (meso) | 92.0 | Two methyl groups (mismatched) |

| 1c | (R)-1,3-Butanediol | 62 | Single methyl group |

| 1d | (S)-1,3-Butanediol | 95.2 | Single methyl group |

To better understand the origin of the high stereocontrol, a "chiral perturbation factor" (α) has been introduced. nih.govacs.org This factor is defined as the rate of a chiral reaction relative to that of a corresponding achiral reference reaction. nih.govacs.org Analysis of this factor and its temperature dependence reveals the thermodynamic contributions (enthalpy and entropy) to stereoselectivity. acs.org

This entropy control is so dominant that the stereoselectivity of some PD-tethered reactions shows almost no temperature dependence over a wide range, a hallmark of an entropy-driven process. jst.go.jpjst.go.jp For one reaction showing high stereoselectivity (diastereomeric ratio of 41), the control was found to be almost entirely due to the entropy term. acs.orgacs.org

| Substrate | Perturbation Enthalpy (-δΔH‡) (kJ mol⁻¹) | Perturbation Entropy (TδΔS‡) (kJ mol⁻¹) | Chiral Perturbation Factor (α) |

|---|---|---|---|

| 1a | -1.8 | 12.7 | 140 |

| 1b | -2.1 | 11.9 | 64 |

| 1c | -1.8 | -0.5 | 0.5 |

| 1d | -0.7 | 7.7 | 11 |

Computational Chemistry and Molecular Modeling Studies

Computational methods, including density functional theory (DFT) and ab initio molecular dynamics, have provided deeper insight into the reactivity and conformational behavior of this compound and its tethered systems. researchgate.netacs.orgnih.gov

Quantum chemical calculations have been used to explore the conformational energy landscapes of 2,4-pentanediol isomers. aip.org These studies reveal that the lowest-energy conformer often features an anti-periplanar geometry stabilized by intramolecular hydrogen bonding. Higher-energy conformers, such as those with syn-periplanar or gauche arrangements, are destabilized by steric clashes. Rotational spectroscopy combined with high-level quantum chemical calculations has been used to identify multiple stable conformers for both meso- and racemic-PDL in the gas phase. aip.orgcsic.es

Molecular modeling has been particularly valuable in elucidating reaction mechanisms. For the intramolecular [2+2] cycloaddition between a ketene (B1206846) and an olefin linked by a PD tether, ab initio calculations showed that the reaction proceeds through a stepwise mechanism, which is similar to intermolecular ketene cycloadditions. researchgate.netacs.orgnih.gov These simulations revealed that the reactant moieties could be pre-arranged in an encounter complex even in the thermal equilibrium state before the reaction begins. acs.orgnih.gov The calculations for the pathway leading to the major diastereoisomer identified a differential activation free energy of approximately 1.5 kcal/mol, which included a significant differential activation entropy of 2.8 kcal/mol. acs.orgnih.gov This theoretical result provides a strong rationale for the experimentally observed, entropy-driven stereocontrollability of PD-tethered reactions. acs.org

Quantum Chemical Investigations of Stereoselective Reaction Pathways

Quantum chemical calculations have been instrumental in elucidating the mechanisms governing the stereoselectivity of reactions where this compound is employed as a chiral auxiliary. A notable example is the intramolecular [2+2] cycloaddition between a ketene and an olefin tethered by a 2,4-pentanediol unit.

Ab initio molecular dynamics calculations, based on density functional theory (DFT), have revealed that the reaction proceeds through a stepwise mechanism. researchgate.netacs.org A key finding is that the encounter between the ketene and olefin moieties can be prearranged in the thermally equilibrated state before the cycloaddition occurs. researchgate.netacs.org This pre-organization is crucial for the high degree of stereocontrol observed.

The theoretical study of the (2R,4R)-pentanediol-tethered ketene-olefin cycloaddition highlights a distinct feature for the reaction pathway leading to the major diastereoisomer. It involves a differential activation free energy of approximately 1.5 kcal/mol. acs.org This energy difference includes a significant differential activation entropy of 2.8 kcal/mol, associated with a flexible nine-membered ring in the transition state of the olefin-pentanediol-ketene moiety. acs.org These calculations provide a robust explanation for the stringent stereocontrollability of this type of reaction, which is often independent of the specific reaction conditions. acs.org

Further computational studies have explored the role of this compound as a chiral ligand in catalysis. For instance, in copper-catalyzed borylation reactions, the diol coordinates to the Cu(I) center, stabilizing the transition state and thereby dictating the stereochemical outcome. Kinetic studies combined with EPR spectroscopy can be used to detect the formation of these crucial Cu-diol complexes.

The table below summarizes key computational findings for stereoselective reactions involving this compound.

| Reaction Type | Computational Method | Key Findings |

| Intramolecular Ketene-Olefin [2+2] Cycloaddition | Ab initio Molecular Dynamics (DFT) | Stepwise mechanism with pre-arrangement of reactive moieties. researchgate.netacs.org |

| Intramolecular Ketene-Olefin [2+2] Cycloaddition | Ab initio Molecular Dynamics (DFT) | Differential activation free energy of ~1.5 kcal/mol for the major diastereomer pathway. acs.org |

| Copper-Catalyzed Borylation | Kinetic Studies & EPR Spectroscopy | Diol acts as a chiral ligand, coordinating to Cu(I) to stabilize the transition state. |

Conformational Analysis and Interconversion Dynamics of Diastereomers

The conformational flexibility of this compound and its derivatives is a critical factor in its reactivity and stereodirecting ability. Rotational spectroscopy coupled with high-level quantum chemical calculations has provided a detailed picture of the conformational landscape of this diol. aip.org

For racemic 2,4-pentanediol, which includes the (2R,4R) enantiomer, computational searches have identified numerous possible conformers. aip.orgresearchgate.net Experimental rotational spectra have confirmed the presence of multiple conformers in the gas phase. aip.org These studies reveal that the most stable conformers are often stabilized by intramolecular hydrogen bonds. aip.org

Quantum chemical calculations indicate distinct energy minima for different conformers. The lowest-energy conformer typically adopts an anti-periplanar geometry that allows for intramolecular hydrogen bonding. Higher-energy conformers, such as those with syn-periplanar or gauche arrangements, are destabilized by steric clashes. These theoretical predictions are in good agreement with experimental NMR data, which show distinct chemical shifts for diastereotopic protons in the more rigid conformers.

The interconversion between different conformers and even between diastereomers can be a dynamic process. For example, studies on the dynamic epimerization of diols have shown that it is possible to convert a more stable trans diol to a less stable cis diol under specific catalytic conditions, proceeding through a transient thermodynamic control mechanism involving boronic ester intermediates. nih.gov

The relative energies of different conformers of racemic 2,4-pentanediol, as determined by quantum chemical calculations, are presented in the table below.

| Conformer | Relative Energy (ΔE, kJ/mol) | Key Feature |

| Lowest-energy conformer | 0 | Anti-periplanar geometry with intramolecular hydrogen bonding. |

| Higher-energy conformers | 3–12 | Syn-periplanar or gauche arrangements with steric clashes. |

A deeper understanding of these conformational preferences and the dynamics of their interconversion is essential for designing and optimizing stereoselective syntheses that utilize this compound as a chiral building block or auxiliary.

Exploration of 2r,4r Pentanediol in Biological Systems and Biomedical Research

Antimicrobial Activity and Mechanism of Action

(2R,4R)-(-)-Pentanediol has emerged as a compound of interest for its antimicrobial capabilities, particularly in the face of growing antibiotic resistance.

Efficacy Against Antibiotic-Susceptible and Multi-Resistant Bacterial Strains

Research has demonstrated that this compound exhibits considerable antimicrobial activity against a range of bacterial strains. Its effectiveness has been observed against both antibiotic-susceptible and multi-resistant Gram-positive and Gram-negative bacteria. The concern over multidrug-resistant (MDR) bacteria is a significant global health issue, prompting research into new antimicrobial agents. nih.govresearchgate.net

Studies have reported its efficacy with minimal inhibitory concentrations (MICs) varying based on the bacterial strain. For instance, its activity has been documented against multi-resistant Staphylococcus aureus and antibiotic-susceptible Escherichia coli.

Below is a table summarizing the antimicrobial efficacy of this compound against select bacterial strains.

| Bacterial Strain | Resistance Type |

| Staphylococcus aureus | Multi-resistant |

| Escherichia coli | Antibiotic-susceptible |

| Pseudomonas aeruginosa | Multi-resistant |

This table is based on available research data and is for illustrative purposes.

Proposed Mechanistic Pathways of Antimicrobial Action

The proposed mechanism of antimicrobial action for this compound is primarily attributed to its ability to dehydrate bacterial cells. This process is thought to lead to cell collapse, making it a difficult mechanism for bacteria to develop resistance against. The amphiphilic nature of diols like pentanediol (B8720305) allows them to penetrate the lipid bilayer of microbial cell membranes, causing disruption. nih.govnih.gov This disruption can inhibit substrate transport and lead to the leakage of vital cellular components. nih.gov The effectiveness of this action is linked to the molecule's structure. nih.gov

Biomedical Applications Beyond Direct Pharmaceutical Synthesis

The utility of this compound extends beyond its direct antimicrobial effects, with significant applications in enhancing drug formulations and delivery.

Chiral Diols in Drug Formulation Enhancement

The chiral nature of this compound makes it a valuable component in pharmaceutical formulations. chemimpex.comchemimpex.com Its specific stereochemistry can influence the pharmacokinetic properties of a drug, potentially improving solubility and bioavailability. In one study, the incorporation of this compound into a drug formulation was shown to significantly improve the solubility of hydrophobic drugs, thereby enhancing their therapeutic efficacy. As a chiral auxiliary, it facilitates the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry where a drug's effectiveness and safety can be dependent on its stereoisomer. chemimpex.comchemimpex.com

Interactions with Biological Membranes for Improved Drug Delivery

The ability of this compound to interact with biological membranes is a key factor in its potential for improving drug delivery. Its amphiphilic properties enable it to interact with and disorder the cell membranes of microorganisms. nih.gov This interaction is also relevant for its role as a penetration enhancer in dermal applications, although its effect can be less pronounced compared to other alkanediols due to its lower amphiphilicity. nih.gov This interaction with the stratum corneum lipids can facilitate the penetration of other active pharmaceutical ingredients. sigmaaldrich.com

Comparative Analysis with Other Diols in Protein Crystallization and Biological Interactions

When compared to other diols, the specific properties of this compound and its relatives, like 2-methyl-2,4-pentanediol (MPD), become apparent, particularly in the field of protein crystallization.

MPD is a widely used agent in protein crystallization. nih.goviucr.org Studies on lysozyme (B549824) crystallization have shown that the chirality of MPD plays a role, with the (R)-enantiomer leading to more ordered crystals and higher resolution protein structures. nih.govyu.edu This suggests a preferential interaction between the protein and a specific enantiomer. nih.govyu.edu The mechanism of action for MPD in protein crystallization is thought to involve the stabilization of proteins through preferential hydration, which is facilitated by the attachment of MPD molecules to hydrophobic surfaces of the protein. nih.goviucr.org MPD has been observed to bind to hydrophobic sites on proteins, often displacing water molecules and reducing the solvent-accessible area, which can impact protein stability. nih.goviucr.org

In a comparative context, while this compound itself is not as commonly cited as a primary agent for protein crystallization as MPD, the principles of stereospecific interactions and the influence of diols on protein stability and solubility are relevant. The racemic mixture of 2,4-pentanediol (B147393) is noted for its use as a crystallization additive. The structural differences between various pentanediol isomers and other diols like 1,3-butanediol (B41344) influence their physical properties and, consequently, their interactions in biological systems.

The following table provides a comparative overview of different diols and their applications.

| Compound | Key Feature/Application |

| This compound | Chiral auxiliary in synthesis, antimicrobial agent. chemimpex.com |

| (2S,4S)-(+)-Pentanediol | Mirror-image applications to the (2R,4R) isomer. |

| (±)-2,4-Pentanediol | Racemic mixture used as a solvent and crystallization additive. |

| 2-Methyl-2,4-pentanediol (MPD) | Widely used in protein crystallization. nih.goviucr.org |

| 1,2-Pentanediol (B41858) | Antimicrobial and moisture-binding properties. atamankimya.com |

Polymer Chemistry and Material Development

This compound is a valuable monomer in polymer chemistry, primarily utilized for the synthesis of specialty polymers where chirality and defined stereochemistry are crucial for the material's function. Its incorporation into polymer chains can influence properties such as thermal stability, mechanical characteristics, and biodegradability.

Use as a Building Block for Optically Active Polyurethanes

This compound is employed as a chiral monomer in the synthesis of optically active polyurethanes. ontosight.ai These polymers are typically created through the polyaddition reaction of the chiral diol with various diisocyanates. srlchem.comgoogle.com The inherent chirality of the pentanediol is transferred to the polymer backbone, resulting in polyurethanes with specific optical properties.

The synthesis involves reacting this compound with different types of diisocyanates, which can be either aliphatic or aromatic. srlchem.comgoogle.com Research has shown that the resulting optically active polyurethanes have potential applications as chiral stationary phases for high-performance liquid chromatography (HPLC). google.com In this capacity, they can be used to separate chiral compounds, where polyurethanes derived from aliphatic diisocyanates have shown good chiral recognition abilities for certain enantiomers. srlchem.comgoogle.com

Table 1: Synthesis of Optically Active Polyurethanes using this compound

| Diisocyanate Type | Resulting Polymer | Key Finding/Application | Reference |

|---|---|---|---|

| Various Diisocyanates | Optically Active Polyurethanes | Can be used as stationary phases in HPLC for chiral separations. | google.com |

| Aliphatic Diisocyanates | Optically Active Polyurethanes | Resolved several pairs of enantiomers of 2,2′-dihydroxy-1,1′-dinaphthyl derivatives. | srlchem.com |

| Aromatic Diisocyanates | Optically Active Polyurethanes | Showed poor chiral recognition abilities in the specific study cited. | srlchem.com |

Application in Polyol Production for Advanced Polymeric Materials

This compound serves as a monomer in the production of polyols, which are key components in the manufacture of a variety of advanced polymeric materials, including polyurethanes and polyesters. ontosight.aimdpi-res.comnih.gov Its use as a building block allows for the creation of polymers with specific, tailored properties. mdpi.com

In the production of polyurethanes, it is used to create polyols that provide flexibility and durability to the final products, such as in polyurethane foams and resins. mdpi-res.com In the field of polyesters, the polycondensation of this compound with different aromatic diacid chlorides yields optically active polyesters. These materials exhibit a range of thermal properties, with research showing glass transition temperatures from 66°C to 147°C and decomposition temperatures around 280°C. The chiral nature of the diol contributes to the development of polymers with unique mechanical or thermal characteristics. mdpi.com

Table 2: Polymeric Materials Derived from this compound

| Polymer Type | Co-monomer Example | Resulting Material Properties | Reference |

|---|---|---|---|

| Polyesters | Aromatic Diacid Chlorides | Optically active; Glass transition temperatures (Tg) of 66-147°C; Decomposition temperatures ~280°C. | |

| Polyurethanes | Various Diisocyanates | Used in flexible and durable foams and resins. | mdpi-res.com |

Functional Materials and Supramolecular Chemistry

The unique three-dimensional structure of this compound makes it a valuable component in the design of functional materials and in the field of supramolecular chemistry, where non-covalent interactions govern the assembly of complex architectures.

Chiral Recognition Behavior in Host-Guest Systems

The principle of chiral recognition, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule, is fundamental to many areas of chemistry. This compound has been successfully used as a chiral building block to construct host molecules for such purposes.

In one study, (2R,4R)-pentanediol was used as a chiral glycol to synthesize a chiral tetramethyl-substituted macrobicycle containing a pyridine (B92270) ring. This complex molecular structure, possessing a three-dimensional cavity, was designed to act as a chiral host. The chiral recognition capabilities of this host molecule were investigated using ¹H NMR spectroscopy. The study demonstrated that the macrobicycle derived from (2R,4R)-pentanediol exhibited a high degree of enantiomeric discrimination, showing a preference for the (S)-enantiomers of specific chiral guests like α-(1-naphthyl)-ethylammonium perchlorate (B79767) and phenyl ethyl ammonium (B1175870) perchlorate over their corresponding (R)-enantiomers. mdpi-res.com This selective interaction is a clear example of chiral recognition at the molecular level, driven by the specific stereochemistry of the pentanediol incorporated into the macrocyclic structure.

Development of Pentanediol-Derived Chiral Sensors

Chiral sensors are analytical tools designed to detect and quantify enantiomers, often through a measurable signal like fluorescence or a color change. The development of such sensors relies on the principle of chiral recognition, as discussed in the previous section.

While this compound is a proven component for building molecules that can distinguish between enantiomers, the direct application of these systems as functional chiral sensors with optical or electrochemical outputs is not extensively documented in the reviewed literature. For instance, the chiral macrobicycle synthesized using (2R,4R)-pentanediol demonstrated effective chiral discrimination, but the method of detection was ¹H NMR spectroscopy rather than a more direct sensing signal. The development of a sensor typically requires coupling the recognition event to a signal transducer (e.g., a fluorophore). Research into bisporphyrin-based sensors has utilized a pentanediol spacer to create a system capable of sensing the chirality of various molecules like diamines and amino acids, though the specific (2R,4R) isomer was not explicitly mentioned. mdpi.com Therefore, while this compound is a promising building block for the recognition element of chiral sensors, further research is needed to integrate it into complete sensor systems with practical signal outputs.

Conclusion

(2R,4R)-(-)-Pentanediol stands as a testament to the importance of chirality in modern chemical synthesis. Its well-defined stereochemistry, coupled with the reactivity of its diol functionality, has made it an indispensable tool for the construction of enantiomerically pure molecules. From its role as a chiral auxiliary and ligand precursor to its application as a versatile building block, this compound continues to empower chemists to tackle the synthesis of complex chiral targets, with significant implications for the development of new pharmaceuticals and other advanced materials.

Future Perspectives and Emerging Research Avenues

Novel Catalytic Systems for (2R,4R)-(-)-Pentanediol Synthesis

The efficient and stereoselective synthesis of this compound is paramount for its application in research and industry. While classical resolution methods exist, current research is heavily focused on developing novel catalytic systems that provide direct, high-yield, and enantiomerically pure access to this diol. The most direct pathway involves the asymmetric catalytic hydrogenation of the prochiral diketone, 2,4-pentanedione.

Recent breakthroughs have centered on transition metal catalysis, with chiral ruthenium, rhodium, and iridium complexes demonstrating significant success. These systems are often developed through combinatorial ligand screening to optimize performance. Kinetic studies have revealed that factors such as hydrogen bonding between the diketone's carbonyl groups and the chiral pockets of the catalyst are crucial drivers for stereoselection. For instance, certain iridium-based catalysts achieve high enantiocontrol through secondary coordination sphere effects, although they may require higher reaction pressures.

Below is a comparison of prominent catalytic systems for this transformation:

Table 1: Performance Metrics of Catalytic Systems for Asymmetric Hydrogenation of 2,4-Pentanedione

| Catalyst System | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 80 | 50 | 92 | 85 |

| Rh-(R,R)-DuPhos | 60 | 30 | 88 | 78 |

| Ir-Pheox | 100 | 100 | 95 | 91 |

Data sourced from studies on asymmetric catalytic hydrogenation strategies.

Beyond asymmetric hydrogenation, enzymatic and biocatalytic routes are emerging as powerful alternatives. For example, research into the biosynthesis of lactones from various diols using enzymes like horse liver alcohol dehydrogenase (HLADH) demonstrates the potential for biocatalysis in diol transformations. nih.gov A study on a secondary alcohol dehydrogenase (secADH) from Deinococcus radiodurans showed conversion of 2,4-pentanediol (B147393), indicating that enzymes can be tailored for reactions involving this substrate, paving the way for future biosynthetic production methods. mdpi.com

Expanded Scope of this compound in Cascade Reactions and Complex Molecule Synthesis

This compound is increasingly being employed as a critical component in sophisticated multi-step synthetic sequences, including cascade (or tandem) reactions. Its function as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions, is well-established. chemimpex.comchemimpex.com This approach is utilized in the synthesis of complex targets such as anti-2-amino alcohol derivatives and steroidal side chains with high diastereoselectivity.

Emerging research is expanding this scope:

Complex Cycloadditions : A novel bisdiamidophosphite ligand incorporating the this compound backbone has been developed for palladium-catalyzed asymmetric [3+2] cycloadditions, enabling the synthesis of highly substituted cyclopentanes.

Tethered Reactions : The diol has been used as a "tether" in rhodium carbenoid reactions to achieve exceptionally high stereoselectivity (diastereomeric ratio >500), demonstrating its power in controlling the 3D arrangement of reacting molecules. acs.org

Cascade (De)hydrogenations : Nickel catalysis, assisted by a ligand that can store and release hydrogen, has been used for the synthesis of substituted cyclohexanes from 1,5-pentanediol (B104693) and ketones. rsc.org This highlights the potential for using chiral diols like this compound in similar cascade reactions to construct complex cyclic systems.

Enzymatic Cascades : Biocatalytic cascades are gaining traction for their efficiency and sustainability. One-pot, two-step cascades using carboligases and alcohol dehydrogenases have been designed to synthesize all four isomers of a propanediol (B1597323) derivative, showcasing a strategy that could be adapted for pentanediol (B8720305) synthesis. acs.org Furthermore, imine reductase (IRED) cascades have been developed for synthesizing saturated N-heterocycles from diols, demonstrating the potential to use this compound as a starting material for complex, nitrogen-containing molecules. acs.org

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are driving a shift towards using renewable feedstocks and environmentally benign processes. The production of pentanediols is a key area of this research. While much of the focus has been on isomers like 1,4-pentanediol (B150768) and 1,5-pentanediol, the developed technologies lay the groundwork for the sustainable synthesis of the (2R,4R) isomer.

Key research directions include:

Biomass-Derived Feedstocks : Platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) and levulinic acid, are primary starting materials for producing pentanediols. rsc.orgacs.orgresearchgate.net For example, furfural can be converted to 1,2-pentanediol (B41858) and 1,5-pentanediol through catalytic hydrogenation and ring-opening reactions. mdpi.comosti.gov Levulinic acid, obtainable from sources like the algae Chlorella ohadi, can be converted to 1,4-pentanediol. nih.gov One highly efficient method uses the biocatalyst Saccharomyces cerevisiae for this conversion, offering a metal-free and non-toxic route. nih.gov Adapting these bio-based routes to produce 2,4-pentanedione, the precursor to this compound, is a logical next step.

Environmentally Favorable Profile : this compound is noted for having low toxicity and a favorable environmental profile, which makes it a preferred choice for sustainable practices in chemical manufacturing. chemimpex.com

Biocatalytic Processes : The use of enzymes and whole-cell biocatalysts, as seen in the conversion of levulinic acid, avoids the need for heavy metals and harsh reaction conditions often associated with traditional chemical synthesis. nih.gov In vitro enzyme cascades further enhance sustainability by reducing downstream processing, lowering energy consumption, and minimizing waste. mdpi.com

Advanced Characterization Techniques for Stereochemical Analysis and Mechanistic Probes

Understanding the precise three-dimensional structure and reaction mechanisms of this compound and its derivatives is crucial for optimizing its use. Researchers are employing a suite of advanced analytical and computational tools to gain deeper insights.

Computational and Mechanistic Modeling : Density Functional Theory (DFT) calculations are being used to probe reaction mechanisms at the molecular level. For instance, DFT has been applied to study the dehydration of 2,4-pentanediol over Brønsted acid sites, identifying reaction pathways and rate-determining steps. rsc.org Such computational studies help in understanding the stereocontrol exerted by the diol in tethered reactions, where analysis revealed that entropy, rather than just enthalpy, can be the dominant factor in achieving high stereoselectivity. acs.org

Spectroscopic and Crystallographic Analysis : While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are routine, their advanced applications provide deeper structural information. mdpi.comcore.ac.uk Single-crystal X-ray diffraction remains the definitive method for determining the absolute structure of crystalline derivatives of this compound. acs.org

Optical Spectroscopy for Stereochemical Assignment : Methods based on optical activity are powerful for determining absolute stereochemistry in solution. escholarship.org While optical rotation is a fundamental tool, modern techniques like Electronic Circular Dichroism (ECD) spectroscopy, particularly using the exciton (B1674681) chirality method, offer a more predictable and reliable way to assign stereochemistry. escholarship.org

Real-Time Mechanistic Probes : The development of specialized ligands, such as disulfonated xantphos, shows promise for use as mechanistic probes in real-time analysis of catalytic cycles using mass spectrometry, which could be applied to reactions involving this compound. cdnsciencepub.com

Q & A

Basic Research Questions

Q. How can the enantiomeric excess (ee) of (2R,4R)-(-)-pentanediol be accurately determined in synthesized samples?

- Methodological Answer : Enantiomeric purity is typically quantified using chiral gas chromatography (GC) with a polar stationary phase. For example, commercial samples report >98.0% ee via GC analysis . To replicate this, dissolve the compound in ethanol (C=10, w/v) and compare the specific optical rotation ([α]D = -53.5°) against a racemic standard. Ensure calibration with certified reference materials to minimize systematic errors.

Q. What are the optimal conditions for recrystallizing this compound to achieve high purity?

- Methodological Answer : Recrystallization from ethanol is recommended due to its solubility profile. The compound exhibits a melting point range of 44–50°C . Dissolve the crude product in warm ethanol (40–45°C), filter hot to remove particulates, and cool slowly to 4°C. Monitor crystallization kinetics to avoid solvent inclusion, which may alter purity.

Q. How does the stereochemistry of this compound influence its physical properties?

- Methodological Answer : The (2R,4R) configuration dictates its optical activity and hydrogen-bonding network, affecting solubility and melting behavior. For instance, the diol’s ethanol solubility (“mostly clear” per pharmacopeial tests ) is critical for reaction design. Compare with meso or other stereoisomers (e.g., 2S,4S) using differential scanning calorimetry (DSC) to correlate crystallinity with stereochemical arrangement.

Advanced Research Questions

Q. What strategies enhance diastereoselectivity when using this compound as a chiral auxiliary in organophosphorus synthesis?

- Methodological Answer : In reactions with triethyl phosphite and TiCl₄, the diol’s rigid bicyclic acetal structure enforces spatial control, achieving dr = 93:7 . Optimize by pre-forming the acetal under anhydrous conditions and using sub-stoichiometric Lewis acids. Monitor reaction progress via ³¹P NMR to detect intermediates and adjust temperature (−20°C to r.t.) to suppress epimerization.

Q. How can contradictions in reported melting points (44–50°C vs. 50°C) for this compound be resolved experimentally?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvent. Perform DSC analysis at a controlled heating rate (2°C/min) under nitrogen. Compare samples from different suppliers (e.g., J&K 99% purity vs. TCI >98% ) and validate via X-ray crystallography to identify lattice variations. Pre-dry samples at 40°C under vacuum for 24 hours to eliminate moisture effects.

Q. What mechanistic role does this compound play in copper-catalyzed borylation reactions?

- Methodological Answer : The diol acts as a chiral ligand, coordinating Cu(I) to stabilize the transition state during cyclic sulfamidate borylation . To probe this, conduct kinetic studies with varying diol:Cu ratios. Use EPR spectroscopy to detect Cu-diol complexes and compare enantioselectivity (ee) outcomes when substituting with other diols (e.g., 1,2-ethanediol).

Q. How can enzymatic synthesis routes for this compound be optimized for scalability?

- Methodological Answer : Recent work highlights engineered alcohol dehydrogenases (ADHs) for asymmetric diol synthesis . Screen ADH libraries for activity in aqueous-organic biphasic systems (e.g., 30% v/v hexane). Use directed evolution to enhance thermostability (>60°C) and NADPH recycling. Monitor byproduct formation (e.g., ketones) via GC-MS and adjust pH (6.5–7.5) to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.